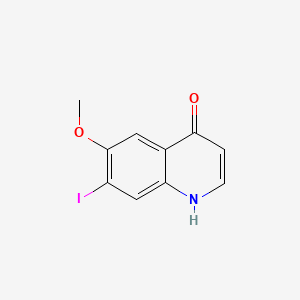

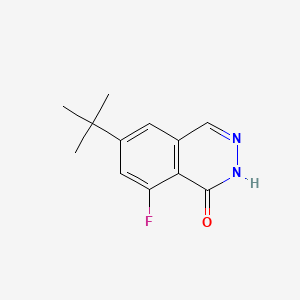

6-(tert-Butyl)-8-fluorophthalazin-1(2H)-one

Descripción general

Descripción

Synthesis Analysis

This would involve a detailed examination of the methods used to synthesize the compound, including the starting materials, reaction conditions, and any purification steps. It would also look at the yield and purity of the final product12.Molecular Structure Analysis

This would involve using techniques such as X-ray crystallography, NMR spectroscopy, and computational methods to determine the structure of the molecule13.

Chemical Reactions Analysis

This would involve studying the reactions that the compound can undergo, including its reactivity and selectivity345.

Physical And Chemical Properties Analysis

This would involve measuring properties such as the compound’s melting point, boiling point, solubility, and stability78910.Aplicaciones Científicas De Investigación

-

Synthesis and Characterization of 6-Tert-Butyl Derivatives

- Field : Structural Chemistry .

- Application : In this work, a compound similar to the one you mentioned, 6-tert-butyl 3-ethyl 2-amino-4,5-dihydrothieno [2,3-c]pyridine-3,6 (7H)-dicarboxylate, is synthesized .

- Method : The compound is synthesized from starting tert-butyl 4-oxopiperidine-1-carboxylate, ethyl cyanomalonate, and sulfur, and then, coupled with the same aromatic aldehyde affords the corresponding Schiff base compounds .

- Results : These compounds are characterized using FTIR, 1H and 13C NMR spectroscopic methods .

-

Synthesis of 6-(tert-Butyl)-8-fluoro-2,3-dimethylquinoline Carbonate Derivatives

- Field : Chemical Engineering .

- Application : The synthesis of 6-(tert-butyl)-8-fluoro-2,3-dimethylquinoline carbonate derivatives and their antifungal activity against Pyricularia oryzae .

- Method : The specific methods of synthesis and application are not detailed in the available information .

- Results : The results of the study are not provided in the available information .

-

Electronic Communication in Tetrathiafulvalene-Tetraazapyrene Triads

- Field : Organic Chemistry .

- Application : The electronic effect of tert-butyl groups on intramolecular through-bond interactions between redox units in tetrathiafulvalene-tetraazapyrene (TAP) triads is investigated .

- Method : The insertion of tert-butyl groups raises the TAP-localised LUMO level by 0.21 eV, in fairly good agreement with 0.17 eV determined by DFT calculations .

- Results : The study provides insight into the electronic properties of these compounds, which could be useful for the development of new materials .

-

2-tert-Butyl-6-(5-chloro-2H-benzotriazol-2-yl)-4-vinylphenol

- Field : Chemical Engineering .

- Application : This compound is a derivative of the tert-butyl group and has potential applications in various chemical processes .

- Method : The specific methods of synthesis and application are not detailed in the available information .

- Results : The results of the study are not provided in the available information .

-

Biosynthetic and Biodegradation Pathways

- Electronic Communication in Tetrathiafulvalene-Tetraazapyrene Triads

- Field : Organic Chemistry .

- Application : The electronic effect of tert-butyl groups on intramolecular through-bond interactions between redox units in tetrathiafulvalene-tetraazapyrene (TAP) triads is investigated .

- Method : The insertion of tert-butyl groups raises the TAP-localised LUMO level by 0.21 eV, in fairly good agreement with 0.17 eV determined by DFT calculations .

- Results : The study provides insight into the electronic properties of these compounds, which could be useful for the development of new materials .

Safety And Hazards

Direcciones Futuras

This would involve identifying areas where further research is needed, such as new synthetic methods, potential applications, or unanswered questions about the compound’s properties415.

Please note that the specific details would depend on the particular compound and the available research. For a comprehensive analysis of a specific compound, I would recommend consulting the primary scientific literature or a trusted database. If you have any other questions or need further clarification, feel free to ask!

Propiedades

IUPAC Name |

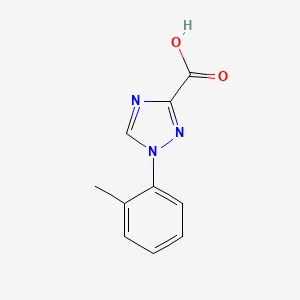

6-tert-butyl-8-fluoro-2H-phthalazin-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13FN2O/c1-12(2,3)8-4-7-6-14-15-11(16)10(7)9(13)5-8/h4-6H,1-3H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQLKXNSVRRFDGE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC2=C(C(=C1)F)C(=O)NN=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13FN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20732154 | |

| Record name | 6-tert-Butyl-8-fluorophthalazin-1(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20732154 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-(tert-Butyl)-8-fluorophthalazin-1(2H)-one | |

CAS RN |

1242156-59-7 | |

| Record name | 6-tert-Butyl-8-fluorophthalazin-1(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20732154 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

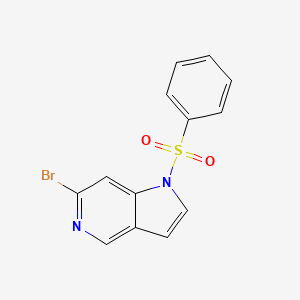

![4-Fluoro-2-iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B567342.png)

![7-Bromo-4-chlorofuro[3,2-d]pyrimidine](/img/structure/B567346.png)